(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

glycosidase inhibition stereochemistry-activity relationship α-mannosidase

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride (CAS 2331211-72-2; also referenced as CAS 1993173-37-7) is a chiral, non-racemic pyrrolidine derivative presented as a hydrochloride salt. It features a rigid pyrrolidine ring with a Boc-protected 3-amino group and a free 4-hydroxyl group in a cis (3R,4S) configuration.

Molecular Formula C9H19ClN2O3
Molecular Weight 238.71 g/mol
Cat. No. B12275800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
Molecular FormulaC9H19ClN2O3
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1O.Cl
InChIInChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H
InChIKeyUYFVSDFSFICTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic Acid tert-Butyl Ester Hydrochloride: Chiral Pyrrolidine Building Block for Stereochemically Controlled Drug Synthesis – Technical Specifications and Procurement Guide


(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride (CAS 2331211-72-2; also referenced as CAS 1993173-37-7) is a chiral, non-racemic pyrrolidine derivative presented as a hydrochloride salt. It features a rigid pyrrolidine ring with a Boc-protected 3-amino group and a free 4-hydroxyl group in a cis (3R,4S) configuration. The corresponding free base (CAS 1613023-55-4 / 265108-25-6) has the molecular formula C₉H₁₈N₂O₃ and a molecular weight of 202.25 g/mol, while the hydrochloride salt has the formula C₉H₁₉ClN₂O₃ and a molecular weight of 238.71 g/mol . This compound serves as a versatile chiral building block in medicinal chemistry, particularly for constructing protease inhibitors, peptidomimetics, and other bioactive molecules requiring defined stereochemistry at the pyrrolidine core [1].

cis-(3R,4S) stereochemistry Privileged scaffold for cathepsin cysteine protease inhibitor programs.
Hydrochloride salt form Enables aqueous dissolution and accurate weighing in multi-step synthesis.
Orthogonal protecting groups Boc-protected amine and free 4-hydroxyl allow selective derivatization.

Why (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic Acid tert-Butyl Ester Hydrochloride Cannot Be Casually Substituted: Stereochemical and Salt-Form Determinants of Downstream Success


Generic substitution among Boc-protected 3-amino-4-hydroxypyrrolidine variants fails because both the absolute stereochemistry at the two chiral centers and the salt form directly govern biological target engagement, downstream synthetic efficiency, and handling properties. The four possible stereoisomers of the 4-amino-3-hydroxypyrrolidine scaffold—(3R,4R), (3R,4S), (3S,4S), and (3S,4R)—exhibit fundamentally different biological activity profiles; only the (3R,4R) isomer inhibits α-mannosidase (Ki 40 μM), while the (3R,4S) isomer is inactive against this target [1]. The cis versus trans relative configuration dictates which drug target classes the scaffold is suitable for: cis-3-amino-4-hydroxypyrrolidines are privileged scaffolds for cathepsin cysteine protease inhibitors, while trans-configured analogs are required for neuronal nitric oxide synthase (nNOS) inhibitor synthesis [2][3]. Furthermore, the hydrochloride salt form offers aqueous solubility and crystalline handling properties that the free base lacks—critical for reproducible weighing, dissolution, and reaction setup in multi-step synthetic sequences .

  • Stereoisomer mismatch may abolish target engagement
    The (3R,4R) isomer inhibits α-mannosidase (Ki 40 μM); the (3R,4S) isomer is inactive. Substituting one enantiomer for another can lead to complete loss of desired activity.
  • cis/trans configuration dictates drug target class suitability
    cis-(3R,4S) scaffolds map to cathepsin protease space; trans scaffolds are required for nNOS inhibitor synthesis. Using the wrong relative configuration risks synthesizing an inactive final compound.
  • Free base substitution limits aqueous processing
    The free base has limited water solubility; the hydrochloride salt dissolves in aqueous media. Replacing the salt form may hinder reaction setup and reproducibility.

Quantitative Differential Evidence for (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic Acid tert-Butyl Ester Hydrochloride: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Stereochemistry-Dependent α-Mannosidase Target Engagement: (3R,4S) Isomer Is Inactive, (3R,4R) Isomer Shows Ki 40 μM

In a direct head-to-head comparison of all four stereoisomeric 4-amino-3-hydroxypyrrolidines, only isomer 14—the (3R,4R) enantiomer—exhibited inhibition of α-mannosidase with a Ki of 40 μM. Isomer 15, which bears the (3R,4S) configuration (corresponding to the deprotected scaffold of the target compound), showed no detectable α-mannosidase inhibition under identical assay conditions, nor did the (3S,4S) or (3S,4R) isomers [1]. This demonstrates that the (3R,4S) configuration is functionally distinct from the (3R,4R) configuration for this specific biological target. All four stereoisomers were obtained as crystalline compounds from D- and L-tetronic acids, avoiding chromatographic purification, ensuring that purity differences did not confound the activity comparison [1].

α-Mannosidase target engagement
Head-to-head
(3R,4S): No inhibition vs (3R,4R): Ki = 40 μM
Complete loss of inhibitory activity due to stereochemical change confirms functional distinction between isomers.
All four stereoisomers tested under identical conditions; purity equivalence ensured.
glycosidase inhibition stereochemistry-activity relationship α-mannosidase chiral pyrrolidine

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Physicochemical Handling Differentiation

The hydrochloride salt (CAS 2331211-72-2; MW 238.71) exhibits a computed LogP of 0.2656 and a topological polar surface area (TPSA) of 70.59 Ų, and is a crystalline solid with storage at 2–8°C under dry, sealed conditions . In contrast, the corresponding free base (CAS 1613023-55-4; MW 202.25) has a predicted LogP of approximately −0.3 and is reported to have limited aqueous solubility, being soluble primarily in organic solvents such as methanol and ethyl acetate [1]. The hydrochloride salt's enhanced water solubility is a general property of amine hydrochloride salts, facilitating dissolution in aqueous reaction media and simplifying workup procedures compared to the free base [2]. Typical commercial purity specifications for the hydrochloride salt are ≥95–97%, while the free base is commonly offered at 95% purity .

Salt form vs free base properties
Data to verify
HCl salt: LogP 0.27; water-soluble crystalline solid
Free base: LogP ~−0.3; limited aqueous solubility
Hydrochloride salt improves solubility and handling for aqueous synthesis workflows.
Supplier-reported and computed data; confirm in specific media.
salt selection aqueous solubility crystalline handling physicochemical properties Boc-protected amine

Cis (3R,4S) vs. Trans (3R,4R) Scaffold: Divergent Drug Target Applicability in nNOS and Cathepsin Inhibitor Programs

The cis versus trans relative configuration of the 3-amino and 4-hydroxyl substituents on the pyrrolidine ring fundamentally alters the scaffold's suitability for different drug targets. The (3R,4S) cis configuration (target compound) places both substituents on the same face of the pyrrolidine ring, generating a scaffold geometry historically deployed in cathepsin cysteine protease inhibitors [1]. In contrast, the trans-configured (3S,4R)-3-aminopyridinylmethyl-4-hydroxypyrrolidine has been identified as the correct stereoisomer for completing the synthesis of selective neuronal nitric oxide synthase (nNOS) inhibitors, obtained via CAL-A lipase-catalyzed acylation with high enantioselectivity [2]. The trans (3R,4R) isomer (CAS 870632-89-6 / 1203566-77-1) exhibits an optical rotation of −0.23° (c=1.00 g/100mL, DMF) and has been used in chirality sensing applications with liquid crystalline dynamic helical poly(phenylacetylene) . This target-class stereochemical specificity means that procuring the incorrect cis/trans isomer will lead to an inactive or suboptimal final compound in a structure-based drug design program.

cis vs trans scaffold applicability
Class-level
cis-(3R,4S): cathepsin inhibitor space
trans: nNOS & glycosidase inhibitor space
Relative stereochemistry determines which target class the scaffold can address.
Inferred from multiple independent studies; verify for specific program context.
neuronal nitric oxide synthase cathepsin inhibitor cis-trans stereochemistry drug scaffold selection pyrrolidine

Single Enantiomer (3R,4S) HCl Salt vs. Racemic trans Mixture: Procurement and Synthetic Efficiency Comparison

Procuring the single enantiomer (3R,4S) hydrochloride salt eliminates the need for in-house chiral resolution, which introduces additional synthetic steps, material loss, and analytical burden. The racemic trans mixture (CAS 870632-89-6) requires resolution—typically via lipase-catalyzed kinetic resolution, chiral HPLC, or diastereomeric salt formation—to access enantiomerically pure material [1]. A state-of-the-art photoenzymatic synthesis route for N-Boc-3-amino/hydroxy-pyrrolidines achieves up to 90% conversion and >99% enantiomeric excess, demonstrating the level of effort required to obtain optically pure material when starting from non-chiral precursors [2]. By sourcing the pre-resolved (3R,4S) hydrochloride salt (commercial purity ≥95–97% ), the user bypasses resolution steps entirely, conserving 1–3 synthetic steps and avoiding the ~50% theoretical yield loss inherent to resolution of a racemate. The hydrochloride salt also ensures the compound is delivered in a single, defined protonation state, eliminating ambiguity in stoichiometric calculations for salt-forming reactions downstream.

Single enantiomer vs racemate efficiency
Reported
Single enantiomer HCl salt: direct use, ≥95–97% purity
Racemic trans mixture: requires resolution, ~50% theoretical yield loss
Pre-resolved enantiomer eliminates 1–3 synthetic steps and avoids resolution material loss.
Benchmarked against reported chemoenzymatic resolution methods.
single enantiomer racemic mixture chiral resolution enantiomeric excess synthetic efficiency

Optimal Application Scenarios for (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic Acid tert-Butyl Ester Hydrochloride Based on Quantitative Differentiation Evidence


Cathepsin Cysteine Protease Inhibitor Lead Optimization (cis-Scaffold Requirement)

Medicinal chemistry teams developing cathepsin K, L, or S inhibitors should select the (3R,4S) cis-configured hydrochloride salt as the chiral building block. As established in patent literature, cis-3-amino-4-hydroxypyrrolidines provide the correct spatial orientation of the amino and hydroxyl pharmacophoric elements for cysteine protease active-site engagement [1]. Using the pre-resolved (3R,4S) single enantiomer eliminates the risk of generating the inactive trans diastereomer during synthesis, which would confound SAR interpretation. The hydrochloride salt's water solubility facilitates aqueous-phase Boc deprotection (e.g., TFA/DCM or HCl/dioxane) and subsequent amide coupling steps in the synthesis of peptidomimetic inhibitors .

Stereochemical Negative Control for α-Mannosidase Inhibition Studies

The Limberg et al. (1999) study demonstrated that among the four stereoisomers of 4-amino-3-hydroxypyrrolidine, only the (3R,4R) isomer inhibits α-mannosidase (Ki 40 μM), while the (3R,4S) isomer is completely inactive [1]. Researchers investigating glycosidase inhibition or evaluating off-target liability of pyrrolidine-containing drug candidates can therefore employ the (3R,4S) compound (after Boc deprotection) as a stereochemically matched negative control. This is superior to using a structurally unrelated compound as a negative control, as it isolates the contribution of stereochemistry to target engagement while keeping all other molecular features constant [1].

Parallel SAR Library Synthesis Requiring Defined cis-3-Amino-4-Hydroxypyrrolidine Core

In structure-activity relationship (SAR) campaigns where the cis-3-amino-4-hydroxypyrrolidine core must be conserved while varying N-substituents or O-substituents, the (3R,4S) hydrochloride salt provides an ideal starting material. The Boc group enables selective N1-functionalization after acidic deprotection, while the free 4-hydroxyl group can be independently derivatized (e.g., etherification, esterification, or oxidation). The single enantiomer ensures that all SAR trends reflect genuine stereochemical effects rather than being confounded by varying enantiomeric purity across library members. Commercial availability at ≥95% purity supports reproducible parallel synthesis workflows .

Process Chemistry Scale-Up of Chiral Pyrrolidine-Containing API Intermediates

For process chemistry groups scaling up the synthesis of APIs containing a cis-3-amino-4-hydroxypyrrolidine fragment, the hydrochloride salt offers distinct operational advantages. Its crystalline nature enables accurate large-scale weighing without the handling difficulties associated with amorphous or hygroscopic free bases. The defined salt stoichiometry (one HCl per amine) simplifies charge calculations for subsequent reactions. Storage stability at 2–8°C under dry, sealed conditions [1] supports inventory management in a GMP-like environment, and the ≥95–97% purity specification reduces the burden of incoming quality control testing compared to lower-purity racemic alternatives that may require additional purification before use [1].

Application
Selection Property
Validation Focus
Cathepsin inhibitor lead optimization
cis-(3R,4S) pyrrolidine core geometry
Verify active-site engagement of cysteine protease targets
α-Mannosidase off-target liability control
Stereochemically matched inactive isomer
Confirm no inhibition under identical assay conditions
Parallel SAR library synthesis
Defined single enantiomer with orthogonal handles
Ensure stereochemical consistency across library members
Process chemistry scale-up
Crystalline hydrochloride salt, ≥95% purity
Validate scalable handling and consistent quality for kilo-lab batches
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